4-Ethylbenzamidoxime, AldrichCPR
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Overview
Description
4-Ethylbenzamidoxime, AldrichCPR, is an organic compound with the molecular formula C9H12N2O. It is part of the AldrichCPR collection, which includes unique chemicals provided by Sigma-Aldrich for early discovery research
Preparation Methods
The synthesis of 4-Ethylbenzamidoxime typically involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the amidoxime by further reaction with hydroxylamine
Chemical Reactions Analysis
4-Ethylbenzamidoxime undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitriles or carboxylic acids.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidoxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Ethylbenzamidoxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Ethylbenzamidoxime involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to exert its effects through modulation of biochemical pathways .
Comparison with Similar Compounds
4-Ethylbenzamidoxime can be compared with other similar compounds, such as:
- 3,4-Dihydroxybenzamidoxime
- 4-n-Butylbenzamidoxime
- 2-Ethoxyethanamine
These compounds share similar structural features but differ in their functional groups and specific applications. 4-Ethylbenzamidoxime is unique due to its ethyl group, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-ethyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
InChI Key |
RSGJHKJTRAXLPF-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N\O)/N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NO)N |
Origin of Product |
United States |
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